molecular formula C24H30ClF2NO B12421075 JWH-007-d9 Hydrochloride

JWH-007-d9 Hydrochloride

Cat. No.: B12421075
M. Wt: 431.0 g/mol
InChI Key: RHYMGBAYGRUKNZ-VARXMWCISA-N
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Description

JWH-007-d9 (hydrochloride) is a synthetic cannabinoid compound that belongs to the naphthoylindole family. It is a deuterated analog of JWH-007, which means it contains deuterium atoms. This compound is primarily used as an analytical reference standard and has applications in scientific research, particularly in the study of cannabinoid receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH-007-d9 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of JWH-007. The general synthetic route includes the following steps:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction.

    Naphthoylation: The indole core is then naphthoylated using 1-naphthoyl chloride in the presence of a base such as triethylamine.

    Deuteration: Deuterium atoms are introduced into the molecule through a deuterium exchange reaction, typically using deuterated solvents and catalysts.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of JWH-007-d9 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

JWH-007-d9 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the naphthoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

JWH-007-d9 (hydrochloride) has several scientific research applications, including:

    Chemistry: Used as an analytical reference standard for the quantification of JWH-007 in various samples.

    Biology: Studied for its interaction with cannabinoid receptors (CB1 and CB2) to understand the pharmacological effects of synthetic cannabinoids.

    Medicine: Investigated for potential therapeutic applications, such as pain management and anti-inflammatory effects.

    Industry: Utilized in the development of new synthetic cannabinoids and related compounds for research purposes.

Mechanism of Action

JWH-007-d9 (hydrochloride) exerts its effects by acting as an agonist at cannabinoid receptors CB1 and CB2. The compound binds to these receptors with high affinity, leading to the activation of intracellular signaling pathways. This activation results in various physiological effects, such as modulation of neurotransmitter release and alteration of pain perception.

Comparison with Similar Compounds

Similar Compounds

    JWH-007: The non-deuterated analog of JWH-007-d9.

    JWH-018: Another synthetic cannabinoid with similar binding affinity for CB1 and CB2 receptors.

    JWH-073: A related compound with a slightly different chemical structure but similar pharmacological effects.

Uniqueness

JWH-007-d9 (hydrochloride) is unique due to the presence of deuterium atoms, which makes it a valuable tool for analytical studies. The deuterium atoms provide stability and allow for precise quantification in mass spectrometry analyses. Additionally, the compound’s high affinity for cannabinoid receptors makes it a potent agonist, useful for studying the effects of synthetic cannabinoids.

Properties

Molecular Formula

C24H30ClF2NO

Molecular Weight

431.0 g/mol

IUPAC Name

(1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-8-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C24H29F2NO.ClH/c1-2-3-14-27-21-12-13-22(27)16-23(15-21)28-24(17-4-8-19(25)9-5-17)18-6-10-20(26)11-7-18;/h4-11,21-24H,2-3,12-16H2,1H3;1H/t21-,22+,23?;/i1D3,2D2,3D2,14D2;

InChI Key

RHYMGBAYGRUKNZ-VARXMWCISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl

Canonical SMILES

CCCCN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl

Origin of Product

United States

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